molecular formula C14H14N2O3S B7480085 N-(6-methoxypyridin-3-yl)-2-phenylethene-1-sulfonamide

N-(6-methoxypyridin-3-yl)-2-phenylethene-1-sulfonamide

Cat. No. B7480085
M. Wt: 290.34 g/mol
InChI Key: HMLFKKDWLDLVPW-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxypyridin-3-yl)-2-phenylethene-1-sulfonamide, also known as MPPES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPES belongs to the family of sulfonamide compounds, which are widely used in medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-2-phenylethene-1-sulfonamide is not fully understood. However, it is believed that N-(6-methoxypyridin-3-yl)-2-phenylethene-1-sulfonamide binds to specific receptors or enzymes in cells, leading to changes in their activity. N-(6-methoxypyridin-3-yl)-2-phenylethene-1-sulfonamide has been shown to inhibit the activity of some enzymes, including carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects:
N-(6-methoxypyridin-3-yl)-2-phenylethene-1-sulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(6-methoxypyridin-3-yl)-2-phenylethene-1-sulfonamide can inhibit the growth of cancer cells and bacteria. N-(6-methoxypyridin-3-yl)-2-phenylethene-1-sulfonamide has also been shown to have anti-inflammatory properties. In vivo studies have shown that N-(6-methoxypyridin-3-yl)-2-phenylethene-1-sulfonamide can reduce inflammation in animal models of arthritis.

Advantages and Limitations for Lab Experiments

N-(6-methoxypyridin-3-yl)-2-phenylethene-1-sulfonamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. N-(6-methoxypyridin-3-yl)-2-phenylethene-1-sulfonamide has a high fluorescence quantum yield, making it an excellent candidate for imaging biological structures. However, N-(6-methoxypyridin-3-yl)-2-phenylethene-1-sulfonamide has some limitations. It is not water-soluble, which can limit its use in biological systems. N-(6-methoxypyridin-3-yl)-2-phenylethene-1-sulfonamide can also be toxic to cells at high concentrations.

Future Directions

There are several future directions for N-(6-methoxypyridin-3-yl)-2-phenylethene-1-sulfonamide research. One potential application is in the development of new imaging probes for biological structures. N-(6-methoxypyridin-3-yl)-2-phenylethene-1-sulfonamide can be modified to target specific biomolecules, making it a valuable tool for studying biological processes. Another potential application is in the development of new drugs for cancer and inflammatory diseases. N-(6-methoxypyridin-3-yl)-2-phenylethene-1-sulfonamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation, making it an excellent candidate for drug development. Finally, further research is needed to understand the mechanism of action of N-(6-methoxypyridin-3-yl)-2-phenylethene-1-sulfonamide fully. This will help to identify new targets for drug discovery and improve our understanding of biological processes.
Conclusion:
In conclusion, N-(6-methoxypyridin-3-yl)-2-phenylethene-1-sulfonamide is a promising compound with various scientific research applications. Its high fluorescence quantum yield and potential as a drug candidate make it an exciting area of study. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N-(6-methoxypyridin-3-yl)-2-phenylethene-1-sulfonamide involves the reaction between 6-methoxypyridin-3-amine and 2-phenylethene-1-sulfonyl chloride in the presence of a base. The reaction yields N-(6-methoxypyridin-3-yl)-2-phenylethene-1-sulfonamide as a white solid with a high yield. The purity of the compound can be improved by recrystallization or column chromatography.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-2-phenylethene-1-sulfonamide has shown promising results in various scientific research applications. One of the most significant applications of N-(6-methoxypyridin-3-yl)-2-phenylethene-1-sulfonamide is in the field of fluorescence imaging. N-(6-methoxypyridin-3-yl)-2-phenylethene-1-sulfonamide has a high fluorescence quantum yield, making it an excellent candidate for imaging biological structures. N-(6-methoxypyridin-3-yl)-2-phenylethene-1-sulfonamide can be used to label proteins, DNA, and other biomolecules for imaging purposes.

properties

IUPAC Name

(E)-N-(6-methoxypyridin-3-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-19-14-8-7-13(11-15-14)16-20(17,18)10-9-12-5-3-2-4-6-12/h2-11,16H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLFKKDWLDLVPW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxypyridin-3-yl)-2-phenylethene-1-sulfonamide

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